![molecular formula C18H19N5O5 B14484843 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide CAS No. 65811-38-3](/img/structure/B14484843.png)
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a 2,4-dinitrophenyl ring and a phenylhexanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
Reaction of 2,4-dinitrophenylhydrazine with an aldehyde or ketone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide has several applications in scientific research:
Chemistry: Used as a reagent for the detection and characterization of carbonyl compounds.
Biology: Investigated for its potential as an anticancer agent due to its cytotoxic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the hydrazone moiety can participate in redox reactions, affecting cellular redox balance and inducing cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to the compound, used for detecting carbonyl compounds.
2,4-Dinitrophenylhydrazones: A class of compounds with similar structural features and reactivity.
Hydrazones: A broader class of compounds with diverse applications in chemistry and biology.
Uniqueness
2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide is unique due to its specific combination of a 2,4-dinitrophenyl group and a phenylhexanamide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65811-38-3 |
|---|---|
Fórmula molecular |
C18H19N5O5 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)hydrazinylidene]-N-phenylhexanamide |
InChI |
InChI=1S/C18H19N5O5/c1-2-3-9-16(18(24)19-13-7-5-4-6-8-13)21-20-15-11-10-14(22(25)26)12-17(15)23(27)28/h4-8,10-12,20H,2-3,9H2,1H3,(H,19,24) |
Clave InChI |
OMIQMGAXYNUTEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


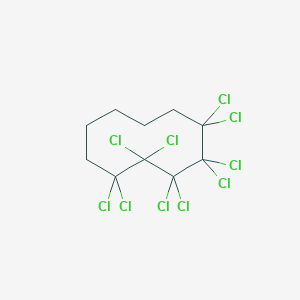


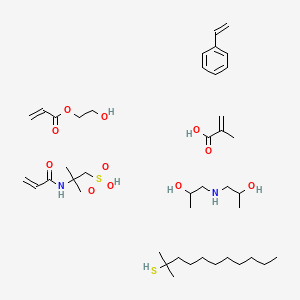
![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
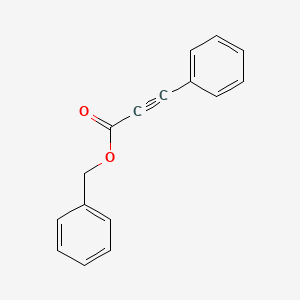
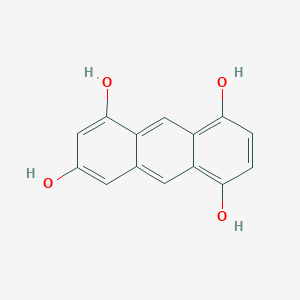
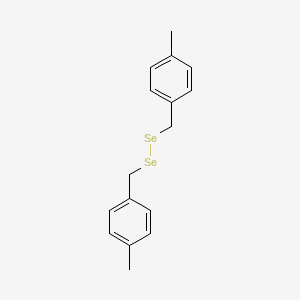
![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)

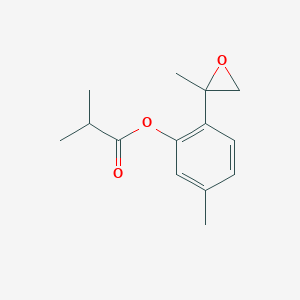

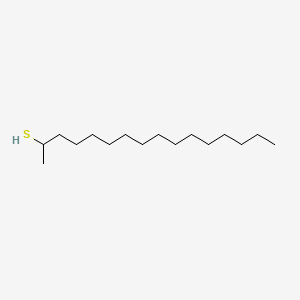
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
